2-Aziridinyl-5-ethyl-1,4-benzoquinone

DNA cross-linking Quinone methide Bioreductive alkylation

2-Aziridinyl-5-ethyl-1,4-benzoquinone (CAS 173069-92-6) is a synthetic, mono-aziridinyl-substituted 1,4-benzoquinone with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. It belongs to the broader class of bioreductive alkylating agents, where the aziridine ring and quinone core cooperate to enable DNA cross-linking and cytotoxicity following reductive activation.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 173069-92-6
Cat. No. B12659894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aziridinyl-5-ethyl-1,4-benzoquinone
CAS173069-92-6
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C(=CC1=O)C2CN2
InChIInChI=1S/C10H11NO2/c1-2-6-3-10(13)7(4-9(6)12)8-5-11-8/h3-4,8,11H,2,5H2,1H3
InChIKeyQPVYHESXTQGZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aziridinyl-5-ethyl-1,4-benzoquinone (CAS 173069-92-6): Procurement-Relevant Physicochemical & Pharmacological Profile


2-Aziridinyl-5-ethyl-1,4-benzoquinone (CAS 173069-92-6) is a synthetic, mono-aziridinyl-substituted 1,4-benzoquinone with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It belongs to the broader class of bioreductive alkylating agents, where the aziridine ring and quinone core cooperate to enable DNA cross-linking and cytotoxicity following reductive activation [1]. Unlike more common 2,5-bis(aziridinyl) analogs such as DZQ or RH1, this compound features a single aziridine moiety at the 2-position and an ethyl substituent at the 5-position, a structural combination that has been specifically investigated for its DNA cross-linking ability and sequence selectivity [1][2].

Why Mono-Aziridinyl 2-Aziridinyl-5-ethyl-1,4-benzoquinone Cannot Be Replaced by Common Bis-Aziridinyl or Non-Aziridinyl Analogs


The scientific and procurement risk of substituting 2-aziridinyl-5-ethyl-1,4-benzoquinone with a generic bis-aziridinylbenzoquinone (e.g., DZQ, MeDZQ) or a non-aziridinyl quinone is high due to fundamental differences in DNA cross-linking mechanism, metabolic stability, and sequence selectivity. Alkylmonoaziridinyl-1,4-benzoquinones, including this compound, have been shown to form DNA interstrand cross-links via a quinone methide intermediate after reduction, a property entirely absent in compounds lacking an aziridine group [1]. Furthermore, the nature of the alkyl substituent at the 5-position directly influences the reduction potential, the rate of enzymatic activation by NQO1 (DT-diaphorase), and the resulting DNA sequence selectivity [2]. These structure-dependent pharmacological differences mean that even closely related analogs cannot be assumed to be functionally interchangeable in experimental or therapeutic contexts.

Quantitative Differentiation Evidence for 2-Aziridinyl-5-ethyl-1,4-benzoquinone Against Closest Analogs


DNA Interstrand Cross-Linking: Mono-Aziridinyl Quinones vs. Non-Aziridinyl Quinones

In a systematic study of 16 1,4-benzoquinones, all alkylmonoaziridinyl-1,4-benzoquinones, including 2-aziridinyl-5-ethyl-1,4-benzoquinone, demonstrated the ability to form DNA interstrand cross-links after reductive activation. In contrast, structurally analogous compounds lacking an aziridine group were completely unable to cross-link DNA [1]. This binary functional difference is quantitatively described by the presence versus absence of cross-link formation.

DNA cross-linking Quinone methide Bioreductive alkylation

Metabolic Stability Advantage: Benzoquinone Scaffold vs. Indoloquinone Scaffold

The semiquinone radical anion of aziridinyl benzoquinones, including the class to which 2-aziridinyl-5-ethyl-1,4-benzoquinone belongs, possesses a semiquinone pKa below neutrality [1]. At physiological pH, one-electron reduction yields the stable radical anion rather than the protonated semiquinone, preventing the sigmatropic rearrangement that irreversibly inactivates the aziridine moiety. In contrast, aziridinyl indoloquinones (e.g., EO9) have a semiquinone pKa of approximately 9.3, leading to rapid metabolic inactivation in vivo [1].

Metabolic stability Semiquinone pKa Sigmatropic rearrangement

NQO1-Dependent Cytotoxicity: Correlation with Reduction Rate

The cytotoxic potency of alkyl-substituted aziridinylbenzoquinones in NQO1-rich cell lines (H460, HT29) directly correlates with their rate of reduction by purified human NQO1 [1]. By class-level inference, the ethyl substituent on 2-aziridinyl-5-ethyl-1,4-benzoquinone modulates its reduction potential and thus its NQO1 substrate efficiency, differentiating it from methyl-, hydroxymethyl-, or unsubstituted analogs. The rates of NQO1 reduction were found to be more dependent on substituent structure than on one-electron reduction potentials measured by cyclic voltammetry [1].

NQO1 DT-diaphorase Bioreductive activation Cytotoxicity

DNA Sequence Selectivity: Structural Determinants of Alkylation Pattern

The DNA sequence selectivity of monoaziridinylbenzoquinones is governed by the substituent at the 5-position. Methyl-substituted analogs preferentially alkylate guanine-N7 at 5'-TGC-3' sequences via a quinone methide intermediate [1]. The 5-ethyl substituent on the target compound is predicted, based on structure-activity relationship (SAR) models, to confer similar or subtly altered sequence selectivity compared to the methyl analog, while also influencing the cross-linking efficiency [1][2]. Computer modeling has been used to explain how the 5-substituent governs the fit of the reduced hydroquinone into the DNA minor groove prior to alkylation [2].

Sequence selectivity Guanine-N7 alkylation Quinone methide DNA targeting

Evidence-Backed Application Scenarios for Procuring 2-Aziridinyl-5-ethyl-1,4-benzoquinone


Mechanistic Studies of Quinone Methide-Mediated DNA Cross-Linking

As a confirmed member of the alkylmonoaziridinylbenzoquinone class that forms DNA interstrand cross-links via a quinone methide intermediate, this compound is ideally suited for biochemical investigations into the kinetics, pH-dependence, and sequence specificity of quinone methide alkylation. Its use is validated by the foundational study of Mayalarp et al. (1996), which established the mechanistic framework for this compound class [1].

NQO1-Directed Bioreductive Drug Development

The established correlation between NQO1 (DT-diaphorase) reduction rates of alkyl-substituted aziridinylbenzoquinones and their cytotoxicity in NQO1-overexpressing cell lines makes this compound a relevant tool compound for screening and validating NQO1-directed therapeutic strategies. The ethyl substituent provides a distinct reduction potential and activation profile compared to methyl or hydroxymethyl analogs [1].

Comparative Metabolic Stability Profiling

The low semiquinone pKa predicted for this benzoquinone-based compound, compared to the pKa of ~9.3 for indoloquinone-based agents like EO9, positions it as a valuable reference compound in studies comparing the metabolic fate of bioreductive agents under one-electron reducing conditions. This is grounded in the sigmatropic rearrangement model established by Xing and Skibo (2000) [1].

Structure-Activity Relationship (SAR) Libraries for DNA Alkylators

As a mono-aziridinyl analog with a specific 5-ethyl substitution, this compound fills a precise structural niche in SAR libraries aimed at dissecting the contributions of aziridine number (mono vs. bis) and alkyl chain length to DNA cross-linking efficiency, cytotoxicity, and sequence selectivity. It serves as a direct comparator to the 5-methyl analog and the 2,5-bis(aziridinyl) series [1][2].

Quote Request

Request a Quote for 2-Aziridinyl-5-ethyl-1,4-benzoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.